molecular formula C9H15NO3 B8660775 N-(cyclopentanecarbonyl)-L-alanine

N-(cyclopentanecarbonyl)-L-alanine

Cat. No.: B8660775
M. Wt: 185.22 g/mol
InChI Key: WLHVFWMGYCZXDM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopentanecarbonyl)-L-alanine is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

WLHVFWMGYCZXDM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCCC1

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C. 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is stirred at room temperature for 1 h and then at 40° C. for 1 h. The solution is cooled to −10° C., and 25 g (0.189 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added dropwise, the mixture is stirred for 10 min. and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C., 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is then stirred at room temperature for 1 h and then at 40C for 1 h. The solution is cooled to −10° C. and 25 g (0. 89 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added, and the mixture is then stirred for 10 min and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
[Compound]
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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